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Abstract
Traxoprodil, also known as CP-101,606, is a potent and selective antagonist of the N-methyl-D-

aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit. Developed by Pfizer, it

was investigated for its neuroprotective effects in conditions such as stroke and traumatic brain

injury, and later for its potential as a rapid-acting antidepressant. Despite showing promise in

early clinical trials, its development was halted due to concerns over cardiac safety, specifically

QT interval prolongation. This technical guide provides an in-depth overview of the discovery

and development history of Traxoprodil, including its mechanism of action, preclinical and

clinical data, and detailed experimental protocols.

Discovery and Rationale
Traxoprodil was developed by Pfizer as part of a program to identify selective NMDA receptor

antagonists.[1] The rationale was based on the understanding that excessive activation of

NMDA receptors, leading to excitotoxicity, plays a crucial role in the neuronal damage observed

after ischemic events like stroke and traumatic brain injury.[2] By selectively targeting the

GluN2B subunit, which is predominantly expressed in the forebrain and hippocampus, it was

hypothesized that Traxoprodil could offer neuroprotection with a reduced side-effect profile

compared to non-selective NMDA receptor antagonists.[3]
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Mechanism of Action
Traxoprodil is a non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for

the GluN2B subunit.[1] It is an analogue of ifenprodil but lacks the alpha-1 adrenergic receptor

activity, which reduces potential side effects.[3] The antagonism of the GluN1/NR2B channel by

Traxoprodil shortens the time and frequency of its opening, thereby preventing a damaging

influx of calcium ions into neurons.[3] More recent studies on its antidepressant effects have

suggested that Traxoprodil's mechanism involves the activation of downstream signaling

pathways, including the mTOR and BDNF pathways, which are implicated in synaptic plasticity.

[4]
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Mechanism of action of Traxoprodil.

Preclinical Development
In Vitro Studies
Traxoprodil demonstrated potent neuroprotective effects in in vitro models of glutamate-

induced excitotoxicity.

Assay Cell Type Parameter Value

Glutamate-induced

neurotoxicity

Cultured rat

hippocampal neurons
IC50 10 nM
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Experimental Protocol: Glutamate-Induced Neurotoxicity in Cultured Hippocampal Neurons

Cell Culture: Primary hippocampal neurons are prepared from embryonic day 18 rat fetuses

and cultured in a neurobasal medium supplemented with B27 and L-glutamine.

Treatment: After 7-10 days in culture, neurons are exposed to a toxic concentration of

glutamate (e.g., 100 µM) for a specified duration (e.g., 15-30 minutes).

Traxoprodil Application: Traxoprodil is added to the culture medium at various concentrations

either before, during, or after the glutamate challenge.

Assessment of Cell Viability: Neuronal viability is assessed 24 hours after the glutamate

exposure using methods such as the lactate dehydrogenase (LDH) assay, which measures

the release of LDH from damaged cells, or by staining with fluorescent viability dyes (e.g.,

calcein-AM for live cells and ethidium homodimer-1 for dead cells).

Data Analysis: The concentration of Traxoprodil that produces a 50% reduction in glutamate-

induced cell death (IC50) is calculated from the dose-response curve.

In Vivo Studies
Traxoprodil was evaluated in various animal models of neurological disorders, where it showed

neuroprotective and antidepressant-like effects.
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Indication Animal Model Species Doses Key Findings

Stroke

Middle Cerebral

Artery Occlusion

(MCAO)

Rat Not specified

Neuroprotective

effects observed.

[2]

Traumatic Brain

Injury
Not specified Animal models Not specified

Neuroprotective

effects observed.

[2][5]

Depression
Forced Swim

Test (FST)
Mouse

20 and 40 mg/kg

(i.p.)

Significant

reduction in

immobility time.

[3][6]

Depression

Chronic

Unpredictable

Mild Stress

(CUMS)

Mouse 20 and 40 mg/kg

Ameliorated

depression-like

behaviors.[4]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized, and body

temperature is maintained at 37°C.

Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA),

external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon

monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to

occlude the origin of the middle cerebral artery (MCA).[7]

Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120

minutes) to induce focal cerebral ischemia.[7] For reperfusion models, the filament is then

withdrawn.

Drug Administration: Traxoprodil or vehicle is administered intravenously at a predetermined

time relative to the onset of ischemia.
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Outcome Assessment: Neurological deficit scores are assessed at various time points post-

MCAO. After a set period (e.g., 24 hours), the animals are euthanized, and the brains are

removed for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC)

staining.[7]
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A typical preclinical drug development workflow.
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Experimental Protocol: Forced Swim Test (FST) in Mice

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water

(23-25°C) to a depth of 12-15 cm.[3]

Procedure: Mice are individually placed in the cylinder for a 6-minute session.[3] The

duration of immobility is recorded during the last 4 minutes of the test.[3] Immobility is

defined as the cessation of struggling and remaining floating motionless, making only

movements necessary to keep the head above water.[3]

Drug Administration: Traxoprodil or vehicle is administered intraperitoneally (i.p.) 60 minutes

before the test.[8]

Data Analysis: The total time spent immobile is calculated and compared between the drug-

treated and vehicle-treated groups. A significant decrease in immobility time is indicative of

an antidepressant-like effect.

Clinical Development
Traxoprodil advanced to clinical trials for both traumatic brain injury and treatment-resistant

depression.

Traumatic Brain Injury (TBI)
A Phase II clinical trial evaluated the efficacy and safety of Traxoprodil in patients with severe

TBI.
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Trial Phase
Number of
Participants

Patient
Population

Dosing
Regimen

Primary
Outcome

Results

Phase II 404

Severe TBI

(Glasgow

Coma Scale

4-8)

72-hour

intravenous

infusion

Glasgow

Outcome

Scale (GOS)

at 6 months

A greater

proportion of

Traxoprodil-

treated

subjects had

a favorable

outcome, but

the difference

was not

statistically

significant

(p=0.21).[2]

Experimental Protocol: Phase II Clinical Trial in Severe Traumatic Brain Injury

Study Design: A randomized, double-blind, placebo-controlled trial.[2]

Inclusion Criteria: Patients aged 16-70 years with severe TBI (Glasgow Coma Scale score of

4-8) and evidence of TBI on a computed tomography scan.[2] Treatment was initiated within

8 hours of injury.[2]

Treatment: Patients received a 72-hour intravenous infusion of either Traxoprodil or a

placebo.[2]

Primary Endpoint: The primary outcome was the dichotomized Glasgow Outcome Scale

(dGOS) at 6 months, which categorizes patients into favorable (good recovery or moderate

disability) or unfavorable (severe disability, vegetative state, or death) outcomes.[2]

Safety Monitoring: Included continuous monitoring of vital signs and electrocardiograms

(EKGs).

Treatment-Resistant Depression
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A small clinical trial investigated the antidepressant effects of Traxoprodil in patients with

treatment-refractory major depressive disorder.

Trial Phase
Number of
Participants

Patient
Population

Dosing
Regimen

Key
Outcomes

Results

Proof-of-

Concept
30

Treatment-

resistant

major

depressive

disorder

(non-

responders to

6 weeks of

paroxetine)

Single

intravenous

administratio

n

Response

and

remission

rates

Response

rate of 60%

for

Traxoprodil

vs. 20% for

placebo. 33%

of

Traxoprodil-

treated

patients met

remission

criteria by

day 5.[1]

Experimental Protocol: Clinical Trial in Treatment-Resistant Depression

Study Design: A randomized, placebo-controlled, double-blind study.[4]

Inclusion Criteria: Patients diagnosed with major depressive disorder who had not responded

to at least 6 weeks of treatment with paroxetine.[1]

Treatment: A single intravenous administration of Traxoprodil or placebo.[1]

Efficacy Assessment: Depressive symptoms were assessed using standardized rating scales

such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton

Depression Rating Scale (HAM-D).

Safety Monitoring: Included monitoring for dissociative side effects and EKG changes.

Discontinuation of Clinical Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://en.wikipedia.org/wiki/Traxoprodil
https://pmc.ncbi.nlm.nih.gov/articles/PMC9937761/
https://en.wikipedia.org/wiki/Traxoprodil
https://en.wikipedia.org/wiki/Traxoprodil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The clinical development of Traxoprodil was ultimately halted due to the discovery of EKG

abnormalities, specifically QT interval prolongation, in clinical trial participants.[1] This finding

raised significant concerns about the cardiovascular safety of the drug, leading to the

termination of its development program.

Chemical Synthesis
The chemical name for Traxoprodil is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-

phenylpiperidino)-1-propanol.[1] Its synthesis was part of a structure-activity relationship (SAR)

program based on ifenprodil.[9] While a detailed, step-by-step synthesis protocol from a

primary publication is not readily available in the provided search results, the general approach

involved modifications to the ifenprodil scaffold. A key step in the synthesis of related

compounds involves the bromination of 4'-hydroxypropiophenone, followed by reaction with a

substituted pyridine and subsequent reduction.[10]

Conclusion
Traxoprodil (CP-101,606) represents a significant effort in the development of selective NMDA

receptor antagonists for the treatment of neurological disorders. Its high affinity and selectivity

for the GluN2B subunit provided a valuable tool for investigating the role of this receptor

subtype in both neurotoxicity and mood regulation. While preclinical studies and early clinical

trials showed promise for its use in neuroprotection and as a rapid-acting antidepressant, the

emergence of cardiovascular safety issues ultimately led to the discontinuation of its clinical

development. The story of Traxoprodil underscores the critical importance of thorough safety

assessments in drug development and serves as a valuable case study for researchers in the

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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